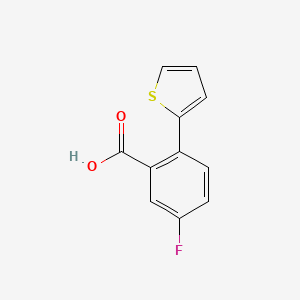

5-Fluoro-2-(thiophen-2-YL)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Fluoro-2-(thiophen-2-YL)benzoic acid, also known as FTTBA, is an organic compound consisting of a fluoro-substituted benzoic acid and a thiophene ring. It has a CAS Number of 926205-45-0 and a molecular weight of 222.24 .

Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-(thiophen-2-YL)benzoic acid is represented by the linear formula C11H7FO2S . The InChI code for this compound is 1S/C11H7FO2S/c12-9-4-3-7 (6-8 (9)11 (13)14)10-2-1-5-15-10/h1-6H, (H,13,14) .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Fluoro-2-(thiophen-2-YL)benzoic acid include a molecular weight of 222.24 .Wissenschaftliche Forschungsanwendungen

Fluorinated Compounds in Cancer Treatment

Fluorinated pyrimidines, such as 5-Fluorouracil (5-FU), demonstrate significant importance in cancer treatment, utilized for their antitumor activity across various malignancies. The synthesis and application of these compounds, including research on their metabolic pathways and mechanisms of action, highlight the role of fluorination in enhancing drug efficacy. The advancement in fluorine chemistry contributes to the precise use of fluorinated compounds, improving cancer therapy outcomes through better understanding of their interactions with cellular processes (W. Gmeiner, 2020).

Thiophene Derivatives in Drug Development

Thiophene analogues play a crucial role in the development of new drugs due to their bioactive properties. Research into thiophene derivatives of known carcinogens has provided insights into their potential carcinogenicity and biological activity, offering a foundation for exploring these compounds as therapeutic agents. Such studies underline the significance of thiophene as a valuable moiety in medicinal chemistry, contributing to the development of novel compounds with potential clinical applications (J. Ashby et al., 1978).

Synthesis and Applications of Thiophene Compounds

The synthesis of thiophene derivatives highlights their broad applications, ranging from antimicrobial to anticancer activities. Recent advancements in synthetic methods have led to the development of efficient and versatile procedures for constructing thiophene-containing compounds, demonstrating their significance in drug design and other fields (D. Xuan, 2020).

Benzoic Acid and Gut Health

Benzoic acid, a compound structurally related to 5-Fluoro-2-(thiophen-2-yl)benzoic acid, is extensively used as a preservative in foods and feeds. Recent studies have explored its impact on gut functions, revealing that appropriate levels can enhance gut health by modulating enzyme activity, immunity, and microbiota. This research underscores the potential of benzoic acid derivatives in promoting gastrointestinal health, offering a perspective on the physiological effects of such compounds beyond their antimicrobial properties (X. Mao et al., 2019).

Eigenschaften

IUPAC Name |

5-fluoro-2-thiophen-2-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2S/c12-7-3-4-8(9(6-7)11(13)14)10-2-1-5-15-10/h1-6H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKBTBDFWGMWKP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=C(C=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588078 |

Source

|

| Record name | 5-Fluoro-2-(thiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-(thiophen-2-YL)benzoic acid | |

CAS RN |

926237-42-5 |

Source

|

| Record name | 5-Fluoro-2-(thiophen-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B1341067.png)

![3-Thiophen-2-YL-6-(3,4,5-trimethoxy-phenyl)-pyrazolo[1,5-A]pyrimidine](/img/structure/B1341095.png)

![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-3-carboxylic acid](/img/structure/B1341097.png)

![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-2-carboxylic acid](/img/structure/B1341098.png)

![1-{[2-(Furan-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1341113.png)

![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1341115.png)